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Compound Name: BMS-986339

Cat. No.: B11929565

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and
intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its
role in mitigating inflammation and fibrosis has made it a promising therapeutic target for
chronic liver diseases such as non-alcoholic steatohepatitis (NASH). While the bile acid analog
obeticholic acid has demonstrated efficacy, its use has been associated with side effects like
pruritus and dyslipidemia. This has spurred the development of non-bile acid FXR agonists with
potentially improved safety and tolerability profiles. This guide provides a detailed comparison
of BMS-986339 against other notable non-bile acid FXR agonists, focusing on their
pharmacological profiles, preclinical and clinical data, and underlying mechanisms of action.

Farnesoid X Receptor (FXR) Signhaling Pathway

Activation of FXR by an agonist leads to the formation of a heterodimer with the retinoid X
receptor (RXR). This complex then binds to FXR response elements (FXRES) in the promoter
regions of target genes, modulating their transcription. In the liver, this leads to the induction of
the small heterodimer partner (SHP), which in turn inhibits cholesterol 7a-hydroxylase
(CYP7AL), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation
induces the expression of fibroblast growth factor 19 (FGF19), which signals to the liver to
suppress bile acid synthesis.
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FXR Signaling Pathway

Comparative Overview of Non-Bile Acid FXR
Agonists

This section details the pharmacological characteristics and clinical findings for BMS-986339
and other prominent non-bile acid FXR agonists.

BMS-986339

BMS-986339 is a potent, orally active non-bile acid FXR agonist developed by Bristol Myers
Squibb.[1][2] Preclinical studies have highlighted its distinct pharmacological profile,
demonstrating potent and context-dependent activation of FXR.[3] This has suggested the
potential for tissue-selective effects, which could translate to an improved therapeutic window.

[3]

Mechanism of Action: BMS-986339 acts as a full agonist of the farnesoid X receptor.[1][2] It
has been shown to form hydrogen bonds with key residues in the FXR ligand-binding domain,
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such as His298 and Asn287.[1] In vitro studies have demonstrated that BMS-986339 can
reduce the activation of genes like the bile salt export pump (BSEP) in Huh-7 cells and FGF19
in hepatocytes.[1]

Preclinical Data: In a mouse model of bile duct ligation, oral administration of BMS-986339 (10
mg/kg, once daily for 9 days) induced the production of Fgf15 and demonstrated antifibrotic
efficacy.[1] It also induced the expression of the small heterodimer partner (SHP) gene in the
ileum to a similar extent as in the liver.[1] Pharmacokinetic studies in mice and rats have shown
that BMS-986339 exhibits low clearance and a long elimination half-life.[1]

Tropifexor (LIJN452)

Tropifexor, developed by Novartis, is another highly potent non-bile acid FXR agonist that has
been investigated for the treatment of NASH and primary biliary cholangitis (PBC).[4][5]

Mechanism of Action: Tropifexor is a potent agonist of FXR.[4]

Preclinical and Clinical Data: Preclinical studies in rodent models demonstrated potent in vivo
activity through the induction of FXR target genes.[4] In a phase 2b study (FLIGHT-FXR) in
patients with fibrotic NASH, higher doses of tropifexor (140 pg and 200 pg) led to
improvements in key biomarkers, including hepatic fat fraction and alanine aminotransferase
(ALT), after 12 weeks.[5] However, the long-term phase 2b trial did not meet the primary
endpoint of a statistically significant improvement in fibrosis at week 48.[6] Pruritus was a
common adverse event, with a dose-dependent incidence.[6]

Cilofexor (GS-9674)

Cilofexor, developed by Gilead Sciences, is a non-steroidal FXR agonist that has been
evaluated in clinical trials for NASH and primary sclerosing cholangitis (PSC).

Mechanism of Action: Cilofexor is a potent FXR agonist.

Clinical Data: In a phase 2 trial involving patients with non-cirrhotic NASH, cilofexor (100 mg)
administered for 24 weeks resulted in significant reductions in hepatic steatosis, liver

biochemistry markers, and serum bile acids.[7] However, it did not lead to significant changes
in liver fibrosis scores.[7] Moderate to severe pruritus was more common in the 100 mg dose
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group compared to placebo.[7] Combination therapy of cilofexor with other agents like
semaglutide and firsocostat has also been explored in NASH.[8]

EDP-305

EDP-305 is a potent, selective, non-bile acid FXR agonist developed by Enanta
Pharmaceuticals.

Mechanism of Action: EDP-305 is a potent FXR agonist with minimal cross-reactivity to the
Takeda G-protein-coupled receptor 5 (TGR5), another bile acid receptor.[9]

Preclinical and Clinical Data: In preclinical mouse models of liver disease, EDP-305
demonstrated potent suppression of liver injury and fibrosis.[9] A phase 2 study (ARGON-1) in
NASH patients showed that the 2.5 mg dose of EDP-305 met the primary endpoint of reducing
ALT levels at 12 weeks and also reduced liver fat content.[1] However, pruritus was a
significant side effect, leading to a high discontinuation rate in the 2.5 mg dose group.[6]

Quantitative Data Comparison

The following tables summarize the available quantitative data for BMS-986339 and other non-
bile acid FXR agonists to facilitate a direct comparison of their pharmacological and clinical
profiles.

Table 1: In Vitro Potency of Non-Bile Acid FXR Agonists

Efficacy (%
Compound Assay EC50 (nM) of max Cell Line Reference
response)
BMS-986339 hFXR-Gal4 66 + 36 109 - [3]
Tropifexor FXR Reporter 9.5 118 - [10]
Full-length
EDP-305 hFXR 8 152 HEK293 [11][12][13]
Reporter

Data for other compounds is limited in the public domain.
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Table 2: Preclinical Pharmacokinetics of Non-Bile Acid FXR Agonists

. Dose Bioava
Comp Specie Cmax Tmax Half- o Refere
(mg/kg Route . ilabilit
ound s (HM) (h) life (h) nce
) y (%)
BMS-
Mouse 5 p.o. - - - - [1]
986339
Rat 5 p.o. - - long - [1]
Tropifex
Rat - p.o. - - - 6 [10]
or
Cilofexo
r
EDP-
305

Detailed pharmacokinetic parameters for all compounds are not consistently available in the
provided search results.

Table 3: Clinical Efficacy of Non-Bile Acid FXR Agonists in NASH (Phase 2 Data)
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Key
Compoun Treatmen  Efficacy Adverse Referenc
Study Dose . )
d t Duration Endpoint Events e
S
Improved
] Dose-
) FLIGHT- 140 pg, hepatic fat
Tropifexor 12 weeks ) dependent  [5]
FXR 200 pg fraction )
pruritus
and ALT
Did not
meet
primary
48 weeks endpoint [6]
for fibrosis
improveme
nt
Reduced
hepatic
steatosis,
Cilofexor - 100 mg 24 weeks improved Pruritus [7]
liver
biochemistr
y
High
Reduced incidence
ALT and of pruritus
EDP-305 ARGON-1 2.5mg 12 weeks ] _ [1][6]
liver fat leading to
content discontinua
tion

Clinical data for BMS-986339 is not yet publicly available.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific
findings. Below are summaries of methodologies used in the evaluation of these non-bile acid
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FXR agonists.

In Vitro FXR Activation Assay (hFXR-Gal4 Assay)

Objective: To determine the potency and efficacy of a compound in activating the human
farnesoid X receptor.

Methodology:

e Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured under standard
conditions.

o Transfection: Cells are transiently transfected with two plasmids: one expressing a fusion
protein of the human FXR ligand-binding domain (LBD) and the Gal4 DNA-binding domain,
and another containing a luciferase reporter gene under the control of a Gal4 upstream
activation sequence (UAS).

o Compound Treatment: Following transfection, cells are treated with various concentrations of
the test compound (e.g., BMS-986339) or a reference agonist for a specified period (e.g., 24
hours).

o Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is
measured using a luminometer.

o Data Analysis: The luminescence signal is normalized to a control (e.g., vehicle-treated
cells). The EC50 (half-maximal effective concentration) and maximal efficacy are calculated
by fitting the dose-response data to a sigmoidal curve.

In Vivo Murine Model of Bile Duct Ligation (BDL)

Objective: To evaluate the antifibrotic efficacy of an FXR agonist in a model of cholestatic liver
injury.

Methodology:

¢ Animal Model: Male C57BL/6 mice are used.
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» Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the
common bile duct. The bile duct is then ligated at two points, and the section between the
ligatures is excised. Sham-operated animals undergo the same procedure without bile duct
ligation.

e Compound Administration: The test compound (e.g., BMS-986339 at 10 mg/kg) is
administered orally once daily for a specified duration (e.g., 9 days), starting at a defined
time point post-surgery.

« Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and
liver tissue are collected.

o Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) and bilirubin are
measured.

o Gene Expression Analysis: Hepatic and ileal expression of FXR target genes (e.g., Fgfl5,
SHP) is quantified by gRT-PCR.

o Histological Analysis: Liver sections are stained with Sirius Red to assess collagen
deposition and fibrosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel non-
bile acid FXR agonist.
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Preclinical to Clinical Workflow
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Conclusion

BMS-986339 represents a promising non-bile acid FXR agonist with a distinct, context-
dependent activation profile that may offer a differentiated therapeutic approach for NASH and
other fibrotic liver diseases. While direct clinical comparisons are not yet available, preclinical
data suggest potent FXR activation and antifibrotic effects. Other non-bile acid FXR agonists
like tropifexor, cilofexor, and EDP-305 have shown mixed results in clinical trials, with efficacy
often accompanied by dose-limiting pruritus. The continued development and clinical
evaluation of BMS-986339 will be crucial in determining its ultimate place in the therapeutic
landscape for chronic liver disease, with the hope of providing a safe and effective treatment
option for patients. Further research is warranted to fully elucidate the clinical implications of its
unique pharmacological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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